Cas no 2309447-89-8 (2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid)

2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid structure
2309447-89-8 structure
商品名:2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
CAS番号:2309447-89-8
MF:C11H16BrN3O3
メガワット:318.167041778564
CID:5976508
PubChem ID:165791621

2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2309447-89-8
    • EN300-7428503
    • 2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
    • インチ: 1S/C11H16BrN3O3/c1-15-5-8(12)14-10(15)11(18-6-9(16)17)3-2-4-13-7-11/h5,13H,2-4,6-7H2,1H3,(H,16,17)
    • InChIKey: QXRZIMRTFGTNIV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN(C)C(C2(CNCCC2)OCC(=O)O)=N1

計算された属性

  • せいみつぶんしりょう: 317.03750g/mol
  • どういたいしつりょう: 317.03750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -2

2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7428503-0.25g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
0.25g
$1104.0 2024-05-24
Enamine
EN300-7428503-5.0g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
5.0g
$3479.0 2024-05-24
Enamine
EN300-7428503-0.05g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
0.05g
$1008.0 2024-05-24
Enamine
EN300-7428503-10.0g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
10.0g
$5159.0 2024-05-24
Enamine
EN300-7428503-2.5g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
2.5g
$2351.0 2024-05-24
Enamine
EN300-7428503-0.1g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
0.1g
$1056.0 2024-05-24
Enamine
EN300-7428503-0.5g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
0.5g
$1152.0 2024-05-24
Enamine
EN300-7428503-1.0g
2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid
2309447-89-8 95%
1.0g
$1200.0 2024-05-24

2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid 関連文献

2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acidに関する追加情報

Introduction to 2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic Acid (CAS No. 2309447-89-8)

2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid, identified by its CAS number 2309447-89-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including an acetic acid moiety and a piperidine ring substituted with a 1-methyl-1H-imidazole unit, makes it a versatile scaffold for medicinal chemistry investigations.

The compound's structure is characterized by a highly intricate arrangement of heterocyclic rings and functional groups, which contribute to its unique chemical properties. The 4-bromo substituent on the imidazole ring introduces a halogen atom that can participate in various chemical reactions, such as cross-coupling reactions, which are commonly employed in the synthesis of biaryl compounds. This feature makes the molecule particularly valuable for the development of targeted therapies that require precise molecular interactions.

In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate protein-protein interactions (PPIs). The structural features of 2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid make it a promising candidate for this purpose. Specifically, the piperidine and imidazole moieties can serve as recognition elements for binding to specific protein targets, thereby inhibiting or activating their function. This has implications for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

The acetic acid moiety at one end of the molecule provides an additional layer of functionality that can be exploited for further derivatization. This group can participate in amide bond formation, allowing for the attachment of other pharmacophores or bioactive molecules. Such modifications can enhance the pharmacological properties of the compound, such as its solubility, bioavailability, and target specificity.

Recent studies have highlighted the importance of structure-based drug design in the development of novel therapeutic agents. Computational modeling techniques have been increasingly employed to predict the binding modes of small molecules to their protein targets. The complex structure of 2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid presents both challenges and opportunities in this context. While its intricate architecture may complicate computational simulations, it also offers multiple sites for interaction with biological targets.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the bromo-substituted imidazole ring and palladium-catalyzed cross-coupling reactions to introduce additional functional groups. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their exploration in drug discovery programs.

The pharmacological potential of 2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid has been investigated in several preclinical studies. These studies have focused on its ability to modulate specific biological pathways and interact with target proteins. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors involved in cancer progression. Additionally, its ability to disrupt protein-protein interactions could make it valuable for treating inflammatory diseases.

The development of novel drug candidates is often accompanied by rigorous safety and efficacy testing. In vitro assays are used to evaluate the compound's cytotoxicity, genotoxicity, and other toxicological parameters. Animal models provide further insights into its pharmacokinetics and potential therapeutic effects. These studies are crucial for determining whether 2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yl)piperidin-3-yl]oxy}acetic acid is suitable for further clinical development.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 2-{[3-(4-bromo-1-methyl-1H-imidazol-2-yll)piperidin--3-yloxy}acetic acid interacts with target proteins at an atomic level. These simulations help identify key binding residues and optimize the compound's structure for improved potency and selectivity. Such computational approaches are increasingly integrated into early-stage drug discovery pipelines.

The future directions for research on this compound include further exploration of its pharmacological profile and optimization of its chemical structure. By leveraging advances in synthetic chemistry and computational modeling, scientists aim to develop derivatives with enhanced therapeutic properties. Additionally, exploring new applications in areas such as regenerative medicine and antibiotic resistance could open up additional avenues for research.

In conclusion, 2-{[3-(4-bromo-l-methyl-lH-imidazol--2-yll)piperidine--3-yloxy}acetic acid (CAS No.2309447--89--8) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at modulating protein-protein interactions and treating various diseases. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.

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